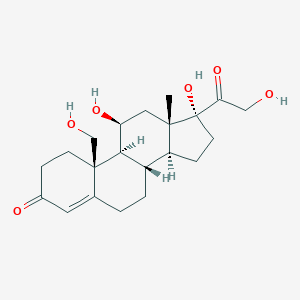

19-Hydroxycortisol

説明

19-Hydroxycortisol is a hydroxylated derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is part of the steroid family and plays a significant role in various physiological processes. It is primarily known for its involvement in the regulation of metabolism, immune response, and stress response.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycortisol typically involves the chemical transformation of cortisol and cortisone. One common method includes the cyclization of 5α-bromo-6β-hydroxy derivatives under the action of lead tetraacetate and iodine, forming 6β,19-epoxides . Another approach involves the use of paraformaldehyde in an acidic medium to transform cortisol and cortisone into their respective 17α,20:20,21-bismethylenedioxy derivatives .

Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and medicine.

化学反応の分析

Types of Reactions: 19-Hydroxycortisol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and properties.

科学的研究の応用

Clinical Diagnostics

19-Hydroxycortisol is utilized as a biomarker in various clinical settings:

- Adrenal Function Tests : It serves as an indicator for adrenal insufficiency and hypercortisolism conditions such as Cushing's syndrome. Elevated levels of this compound can indicate adrenal hyperactivity or dysfunction, assisting in diagnosis and treatment planning .

- Hypertension Studies : Research indicates that this compound may interact with mineralocorticoid receptors, influencing blood pressure regulation and electrolyte balance .

Pharmacological Research

In pharmacological studies, this compound is investigated for its potential therapeutic applications:

- Drug Development : It is used in the development of diagnostic assays and therapeutic agents aimed at treating adrenal disorders .

- Metabolic Studies : The compound is studied for its role in metabolic pathways, particularly in understanding the effects of glucocorticoids on metabolism .

Endocrine System Research

Research on this compound contributes to a better understanding of endocrine functions:

- Gene Expression Studies : Its effects on gene expression related to stress responses are being explored to understand how glucocorticoids influence cellular processes .

- Steroid Chemistry : As a reference compound in steroid chemistry, it aids researchers in studying steroid metabolism and the biochemical pathways involved .

Table 1: Comparison of Urinary Excretion Levels of Cortisol Metabolites

| Treatment Phase | Cortisol (ng/dL) | Cortisone (ng/dL) | 18-OH-F (ng/dL) | 18-Oxo-F (ng/dL) |

|---|---|---|---|---|

| No Treatment | 11.1 ± 2.5 | 44.7 ± 10.8 | 19.4 ± 8.5 | 4.04 ± 0.8 |

| Dexamethasone + Hydrocortisone | 52.6 ± 8.2 | 87.3 ± 20.2 | 10.9 ± 3.14 | 11.6 ± 1.4 |

| Control | - | - | - | - |

Note: This table summarizes urinary excretion levels of cortisol metabolites across different treatment phases, highlighting the impact of dexamethasone and hydrocortisone administration on metabolite levels .

Case Study 1: Adrenal Insufficiency Diagnosis

In a study involving patients with primary adrenal insufficiency, urinary free cortisol and cortisone levels were measured alongside this compound levels to assess adrenal function under hydrocortisone replacement therapy. Results indicated that while cortisol levels were elevated, low concentrations of 18-hydroxycortisol were detected, suggesting that monitoring this metabolite could enhance diagnostic accuracy for adrenal disorders .

Case Study 2: Impact on Hypertension

A cohort study examined the relationship between elevated levels of this compound and hypertension in patients with adrenal tumors. Findings revealed a significant correlation between high plasma levels of this metabolite and increased blood pressure, indicating its potential role as a biomarker for hypertension linked to adrenal dysfunction .

作用機序

19-Hydroxycortisol exerts its effects by binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the trans

生物活性

19-Hydroxycortisol (19-OH-Cortisol) is a steroid hormone derived from cortisol, playing a significant role in the regulation of various physiological processes. This article delves into its biological activity, synthesis, and clinical implications, supported by data tables and relevant case studies.

Synthesis and Regulation

This compound is synthesized primarily in the adrenal cortex through the hydroxylation of cortisol. The enzymatic conversion involves the action of 11β-hydroxysteroid dehydrogenase enzymes, particularly 11β-HSD1 and 11β-HSD2. The regulation of its synthesis is influenced by adrenocorticotropic hormone (ACTH), which stimulates cortisol production, thereby indirectly affecting levels of 19-OH-Cortisol.

Enzymatic Pathway

- Cortisol → This compound

- Enzymes involved:

- 11β-HSD1 : Converts cortisone to cortisol.

- 11β-HSD2 : Converts cortisol to cortisone.

Biological Activity

The biological activity of this compound is notably distinct from its parent compound, cortisol. While cortisol exhibits significant glucocorticoid activity, 19-OH-Cortisol has been shown to possess minimal biological activity on glucocorticoid and mineralocorticoid receptors.

Key Findings

- Receptor Activity : 19-OH-Cortisol does not exhibit significant binding affinity for either glucocorticoid or mineralocorticoid receptors, indicating negligible physiological effects in normal concentrations .

- Sodium Retention : Despite its low receptor activity, studies suggest that 19-OH-Cortisol may influence sodium retention indirectly, amplifying the effects of other hormones like aldosterone .

Clinical Implications

Research indicates that elevated levels of this compound can be associated with various adrenal disorders, particularly in conditions such as primary aldosteronism. Its measurement can aid in diagnosing and differentiating adrenal pathologies.

Case Studies

- Primary Aldosteronism : Elevated urinary excretion of 19-OH-Cortisol was observed in patients diagnosed with primary aldosteronism. This suggests a potential role in the pathophysiology of this condition .

- Hypertensive States : In animal models, administration of compounds related to 19-OH-Cortisol resulted in sodium retention and hypertension, mimicking mineralocorticoid excess despite lacking direct mineralocorticoid activity .

Comparative Data Table

| Compound | Biological Activity | Receptor Affinity | Clinical Relevance |

|---|---|---|---|

| Cortisol | High | Strong | Stress response, metabolism regulation |

| This compound | Low | None | Associated with adrenal disorders |

| Aldosterone | High | Strong | Sodium retention, blood pressure regulation |

特性

IUPAC Name |

(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-9-16(25)18-14(15(19)5-7-21(19,27)17(26)10-22)3-2-12-8-13(24)4-6-20(12,18)11-23/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZCTNCIDPUEE-UKSDXMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)CC[C@]34CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。